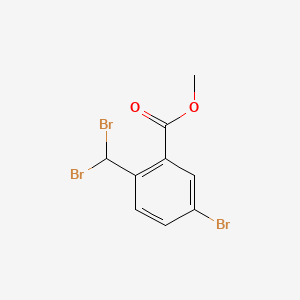

Methyl 5-bromo-2-(dibromomethyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 5-bromo-2-(dibromomethyl)benzoate” is a chemical compound . It is used for various purposes in the field of chemistry .

Synthesis Analysis

The synthesis of “Methyl 5-bromo-2-(dibromomethyl)benzoate” is a complex process that involves several steps . The exact method of synthesis can vary depending on the specific requirements of the experiment or application .Molecular Structure Analysis

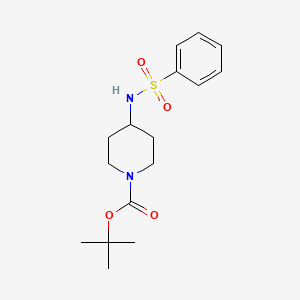

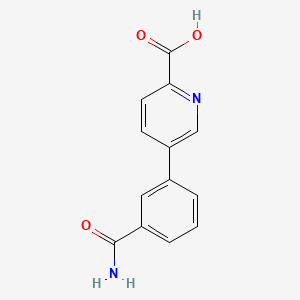

The molecular structure of “Methyl 5-bromo-2-(dibromomethyl)benzoate” is characterized by the presence of bromine and methyl groups attached to a benzoate core . The exact arrangement of these groups can have a significant impact on the properties and reactivity of the molecule .Chemical Reactions Analysis

“Methyl 5-bromo-2-(dibromomethyl)benzoate” can participate in a variety of chemical reactions . The presence of the bromine and methyl groups makes it a versatile reagent that can be used in a wide range of synthetic applications .Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-(dibromomethyl)benzoate” has a molecular weight of 307.97 g/mol . It has a complex structure, which contributes to its unique physical and chemical properties .科学的研究の応用

Synthesis of Complex Molecules : Methyl 5-bromo-2-(dibromomethyl)benzoate and related compounds are used in the synthesis of complex molecules, including natural products and pharmaceuticals. For instance, it is involved in the synthesis of β-D-Olivosyl(1→3)-D-olivosides from mithramycin, showcasing its utility in forming intricate glycosidic bonds (Thiem & Gerken, 1982).

Development of Antiviral Agents : Compounds like Methyl 5-bromo-2-(dibromomethyl)benzoate are used in the synthesis of antiviral agents. A study demonstrates its role in the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which exhibit inhibitory activity against retroviruses (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antioxidant Properties : Bromophenols, related to Methyl 5-bromo-2-(dibromomethyl)benzoate, are isolated from marine algae and exhibit strong antioxidant properties. These compounds, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, are potential sources of natural antioxidants for food preservation (Li, Li, Gloer, & Wang, 2011).

Synthetic Methodology Development : The reactivity of brominated compounds, akin to Methyl 5-bromo-2-(dibromomethyl)benzoate, is exploited in developing new synthetic methodologies. Studies have shown the application of these compounds in the formation of bromodeoxy compounds through reactions with dibromomethyl methyl ether (Bock, Pedersen, & Thiem, 1979).

Pharmaceutical Synthesis : Methyl 5-bromo-2-(dibromomethyl)benzoate derivatives are used in the synthesis of pharmaceuticals, like Nilotinib, an antitumor agent. The complexity of its synthesis demonstrates the compound's utility in intricate chemical processes (Wang Cong-zhan, 2009).

Material Science Applications : The unique properties of Methyl 5-bromo-2-(dibromomethyl)benzoate and related compounds find applications in material science, particularly in developing new materials with specific properties (Kucerovy, Li, Prasad, & Repič, 1997).

Safety and Hazards

特性

IUPAC Name |

methyl 5-bromo-2-(dibromomethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br3O2/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBQOKFPSDJLQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)C(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-(dibromomethyl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B581501.png)

![9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B581503.png)

![4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B581507.png)